molecular formula C21H24Br3N3O4 B145456 14-Debromoprearaplysillin I CAS No. 136685-30-8

14-Debromoprearaplysillin I

Cat. No.: B145456
CAS No.: 136685-30-8
M. Wt: 622.1 g/mol
InChI Key: DJJKDYYBOSZKDA-OVVQPSECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Debromoprearaplysillin I is a high-purity chemical reagent provided exclusively for laboratory research purposes. This product is labeled "For Research Use Only" (RUO) and is not intended for use in diagnostic procedures, clinical applications, or personal use . RUO products like this one are essential tools for scientific investigation, playing a crucial role in fundamental research, pharmaceutical development, and the discovery of new bioactive compounds . Researchers can utilize this reagent in various in vitro assays to investigate its potential biological activities, which may include anti-inflammatory, anti-cancer, or anti-oxidant effects based on its structural relationship to the marine-derived aplysillin family. Its specific mechanism of action and research value are areas of active exploration, potentially involving the inhibition of key enzymatic targets such as phosphodiesterases (PDEs) or other signaling pathways . Handle this product in accordance with good laboratory practices and all applicable safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

136685-30-8

Molecular Formula

C21H24Br3N3O4

Molecular Weight

622.1 g/mol

IUPAC Name

(2E)-N-[3-[4-(2-aminoethyl)-2-bromophenoxy]propyl]-3-(3,5-dibromo-4-methoxyphenyl)-2-hydroxyiminopropanamide

InChI

InChI=1S/C21H24Br3N3O4/c1-30-20-16(23)10-14(11-17(20)24)12-18(27-29)21(28)26-7-2-8-31-19-4-3-13(5-6-25)9-15(19)22/h3-4,9-11,29H,2,5-8,12,25H2,1H3,(H,26,28)/b27-18+

InChI Key

DJJKDYYBOSZKDA-OVVQPSECSA-N

SMILES

COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br

Isomeric SMILES

COC1=C(C=C(C=C1Br)C/C(=N\O)/C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br

Canonical SMILES

COC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCCOC2=C(C=C(C=C2)CCN)Br)Br

Synonyms

14-debromoprearaplysillin I

Origin of Product

United States

Foundational Context and Research Landscape of 14 Debromoprearaplysillin I

Discovery and Initial Characterization of 14-Debromoprearaplysillin I

This compound is a marine natural product that was first isolated from the marine sponge Psammaplysilla purpurea, collected in the Seychelles. scribd.com It has also been reported from the sponge Druinella purpurea. udel.edu This compound belongs to the family of bromotyrosine-derived alkaloids, which are a class of secondary metabolites commonly found in marine sponges, particularly those of the order Verongida. scribd.comresearchgate.netresearchgate.net

The naming of this compound is based on its presumed role as the biogenetic precursor to 14-debromoaraplysillin-I. scribd.com The simultaneous isolation of both the oxime (this compound) and the corresponding spiroisoxazoline (14-debromoaraplysillin-I) from the same sponge was a significant finding, providing the first reported instance of a spiroisoxazoline being found alongside its proposed precursor. scribd.com

The initial characterization and structural elucidation of this compound and other related compounds have been accomplished through various analytical techniques. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) has proven to be a particularly effective method for the structural analysis of bromotyrosine alkaloids, allowing for the identification of individual components within complex mixtures. researchgate.net The structures of known compounds, including this compound, have been confirmed by comparing their fragmentation patterns with existing literature and data. researchgate.net

Table 1: Overview of this compound

Natural Source Psammaplysilla purpurea, Druinella purpurea scribd.comudel.edu
Chemical Class Bromotyrosine Alkaloid scribd.com
Key Structural Feature Oxime-containing bromotyramine derivative scribd.com

| Noteworthy Finding | Presumed biogenetic precursor of 14-debromoaraplysillin-I scribd.com |

Table 2: Research Findings on Characterization

Research Aspect Key Findings Analytical Methods Used
Structural Confirmation The structure was confirmed by analyzing its fragmentation pattern. researchgate.net ESI-MS/MS researchgate.net
Co-isolation Isolated from the same sponge alongside its proposed biogenetic product, 14-debromoaraplysillin-I. scribd.com Not specified in the provided text.

| Source Identification | Identified as a secondary metabolite from marine sponges of the order Verongida. scribd.comresearchgate.net | Not specified in the provided text. |

Significance of this compound within Marine Natural Product Chemistry

The discovery of this compound contributes to the vast and chemically diverse field of marine natural product chemistry. nih.govrsc.orgmdpi.com Marine sponges are recognized as a prolific source of secondary metabolites with unique and varied chemical structures. researchgate.netmdpi.com These organisms have yielded thousands of known compounds, with hundreds of new metabolites being reported annually, making them a key focus in the search for novel bioactive molecules. mdpi.com

This compound is part of the bromotyrosine class of compounds, which are of significant interest to scientists due to their wide range of biological activities, including antimicrobial and cytotoxic properties. researchgate.netresearchgate.net The structural complexity and biological potential of these compounds make them promising scaffolds for drug discovery and development. nih.govnih.gov The study of such compounds is crucial for understanding the biosynthetic pathways that lead to the incredible chemical diversity observed in marine organisms. udel.edu

The isolation of this compound specifically highlights the intricate biochemical processes occurring within marine sponges. udel.edu Its identification as a likely precursor to another natural product provides valuable insight into the biogenetic interrelationships of these complex molecules. scribd.com This understanding is fundamental to the broader field of marine biochemistry and can inform future efforts in biosynthesis and the synthesis of novel compounds. udel.edubohrium.com

Synthetic Strategies and Derivatization Approaches for 14 Debromoprearaplysillin I Analogs

Total Synthesis of Bromotyrosine Alkaloids: Precedents and Challenges

The total synthesis of bromotyrosine alkaloids, a diverse family of over 300 marine natural products, is a significant endeavor in organic chemistry. chemrxiv.org These compounds often feature a unique spiroisoxazoline core, which is a synthetically challenging motif. researchgate.net A major hurdle in the synthesis of these molecules is the construction of the spirocyclic skeleton, particularly the spiroisoxazoline-oxepine unit found in related compounds like the psammaplysins. chemrxiv.org

Key challenges in the total synthesis of these alkaloids include:

Construction of the Spirocyclic Core: The creation of the spiro center, where two rings are joined by a single carbon atom, requires precise control over reactivity and stereochemistry.

Oxidative Transformations: Many synthetic routes rely on the oxidative cyclization of phenolic precursors, which can be limited by the use of toxic reagents and sometimes result in moderate yields. researchgate.net

Functional Group Installation: The introduction of various functional groups, such as the dibromodihydrooxepine and oxygenated isooxazoline rings, at late stages of the synthesis can be complex. chemrxiv.org

A common strategy to address these challenges involves a [3+2] dipolar cycloaddition reaction to form the isoxazoline (B3343090) ring. chemrxiv.org For instance, the reaction between an in-situ generated nitrile oxide and an exocyclic enol ether has been a key step in the synthesis of several spiroisoxazoline alkaloids. chemrxiv.org However, difficulties in installing hydroxyl groups at specific positions, such as C-7 in psammaplysin analogs, have been noted, highlighting the inherent strain in the oxepane (B1206615) ring and its tendency to aromatize. chemrxiv.org

De Novo Synthesis of 14-Debromoprearaplysillin I Frameworks and Core Structures

De novo synthesis, the construction of complex molecules from simple, commercially available starting materials, is essential for producing this compound and its analogs in the laboratory. wikipedia.org A primary focus of de novo strategies for this class of compounds is the efficient construction of the characteristic spiroisoxazoline framework.

One successful approach involves a non-aromatic strategy, which provides an alternative to methods relying on the oxidation of aromatic rings. researchgate.net This can begin with a multifunctionalized 1,3-cyclohexanedione (B196179) to build the spiroisoxazoline core. researchgate.net Key transformations in such a synthesis can include:

Spiro-diketone formation: This is a crucial step to establish the core structure.

Multifunctionalization: Subsequent reactions introduce the necessary functional groups onto the spirocyclic scaffold. researchgate.net

A pivotal reaction in building the isoxazoline ring system is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriate dipolarophile. nih.gov For example, the reaction of a nitrile oxide with a 3-arylidene-oxindole, catalyzed by a chiral N,N'-dioxide-nickel(II) complex, has been shown to produce spiro-isoxazoline-oxindole derivatives with high enantioselectivity. nih.gov This highlights the potential for catalytic, asymmetric methods to control the stereochemistry of the spiro center.

Semi-synthetic Modifications and Analog Generation

Semi-synthesis, which involves the chemical modification of a natural product scaffold, is a powerful tool for generating a library of analogs for biological screening. This approach allows for the exploration of structure-activity relationships (SAR) by systematically altering different parts of the molecule.

For bromotyrosine alkaloids, semi-synthesis often starts with the isolation of a significant quantity of a natural product, such as psammaplysin F, from a marine sponge. griffith.edu.au This natural scaffold can then be subjected to various chemical reactions to create derivatives. Common modifications include:

Amide and Urea (B33335) Formation: The amine functionality present in many bromotyrosine alkaloids is a versatile handle for derivatization. Reaction with isocyanates or acyl chlorides can generate a series of urea and amide analogs, respectively. griffith.edu.au

Modification of Hydroxyl Groups: Secondary alcohols on the spiro-core can also be targeted for modification, although the amine group is generally more nucleophilic. griffith.edu.au

These semi-synthetic approaches have led to the creation of libraries of analogs that have been evaluated for various biological activities, providing valuable insights into the pharmacophore of this class of compounds. griffith.edu.aumdpi.com

Control of Regioselectivity and Stereoselectivity in Synthetic Pathways

Achieving control over regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D arrangement of the product) is paramount in the synthesis of complex molecules like this compound. numberanalytics.com

Regioselectivity:

Directing Groups: The use of directing groups can influence the outcome of a reaction by sterically blocking or electronically activating a specific site. numberanalytics.com

Catalyst Control: Specially designed catalysts can selectively promote reactions at one position over another. numberanalytics.com For example, in the synthesis of clavatadine C analogs, purification by automated flash chromatography was used to isolate the desired regioisomer. mdpi.com

Enzymatic Reactions: Biocatalysts, such as halogenases and cytochrome P450 enzymes, can offer exceptional chemo-, regio-, and stereoselectivity for reactions like C-H bond oxidation and halogenation, which are often challenging to achieve with traditional chemical methods. nih.govmdpi.com

Stereoselectivity:

Asymmetric Synthesis: The construction of the chiral spiro center in spiroisoxazoline alkaloids requires stereocontrolled methods. Asymmetric 1,3-dipolar cycloaddition reactions, employing chiral catalysts, have been developed to produce spiro-isoxazoline derivatives with high enantioselectivity (up to 99% ee). nih.gov

Chiral Auxiliaries and Reagents: The use of chiral auxiliaries or reagents can guide the stereochemical outcome of a reaction. For instance, the first total synthesis of optically pure (+)- and (−)-aerothionins was achieved from a racemic spiroisoxazoline derivative, demonstrating that stereoisomers can be separated and used to build more complex structures. researchgate.netresearchgate.net

Enzymatic Desymmetrization: Lipase-mediated desymmetrization can be used to resolve racemic mixtures, providing enantiomerically pure intermediates for further synthesis. nih.gov

The development of these selective synthetic methods is crucial for the efficient and precise construction of complex bromotyrosine alkaloids and their analogs.

Advanced Research Directions and Emerging Opportunities for 14 Debromoprearaplysillin I

Innovations in Isolation, Purification, and Advanced Structural Characterization Techniques

The initial procurement of 14-Debromoprearaplysillin I likely originates from marine sponges, a rich source of bioactive secondary metabolites. Future research will necessitate the development of innovative and efficient methods for its isolation and purification to obtain the high-purity samples required for extensive biological and chemical studies.

Advanced chromatographic techniques, such as counter-current chromatography (CCC) and supercritical fluid chromatography (SFC), offer promising alternatives to traditional methods. These techniques can provide improved resolution and reduced solvent consumption, contributing to a more sustainable and efficient purification workflow.

For comprehensive structural elucidation, a combination of modern spectroscopic methods is essential. While standard 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) form the foundation of structural analysis, more advanced techniques could provide deeper insights. These include:

Cryoprobe NMR: Enhances sensitivity, allowing for the analysis of smaller sample quantities.

Quantum chemical calculations of NMR parameters: Can aid in the definitive assignment of relative and absolute stereochemistry.

X-ray crystallography: Provides unambiguous determination of the three-dimensional structure, provided that suitable crystals can be obtained.

Table 1: Advanced Techniques for Structural Characterization

TechniqueApplication in this compound Research
Counter-Current Chromatography (CCC)High-purity isolation from crude sponge extracts.
Supercritical Fluid Chromatography (SFC)Chiral separation and purification of stereoisomers.
Cryoprobe NMRStructural analysis of microgram-scale samples.
Quantum Chemical CalculationsConfirmation of stereochemical assignments.
X-ray CrystallographyDefinitive determination of the 3D molecular structure.

Elucidation of Novel Biosynthetic Pathways and Enzymes

Understanding the biosynthetic pathway of this compound is crucial for ensuring a sustainable supply and for enabling bio-engineering approaches to produce novel analogs. As a sesquiterpenoid quinone, its biosynthesis is presumed to follow the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to generate the sesquiterpene core, followed by quinone formation and other modifications.

Future research in this area will likely involve a multi-pronged approach:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of the source organism (and its associated symbionts) can identify putative biosynthetic gene clusters (BGCs) encoding the enzymes responsible for the synthesis of this compound.

Heterologous Expression: Expressing candidate genes in a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, can be used to functionally characterize the enzymes and confirm their role in the biosynthetic pathway.

Isotopic Labeling Studies: Feeding the source organism with isotopically labeled precursors can help trace the metabolic route to this compound and validate the proposed pathway.

Identifying the specific enzymes involved, such as terpene synthases, cytochrome P450 monooxygenases, and oxidoreductases, will be a key objective.

Development of Eco-Friendly and Efficient Synthetic Methodologies for Analog Discovery

A sustainable and scalable chemical synthesis of this compound and its analogs is a critical step towards its development as a potential therapeutic agent. Future synthetic strategies will likely focus on principles of green chemistry to minimize environmental impact. tandfonline.commdpi.comtandfonline.com

Key areas for innovation include:

Biocatalysis: Utilizing enzymes to perform specific chemical transformations can lead to highly selective and environmentally benign synthetic routes. tandfonline.comtandfonline.com

Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to traditional batch processes.

Catalytic Methods: The development of novel catalysts for key bond-forming reactions can reduce the number of synthetic steps and the generation of waste. tandfonline.com

The synthesis of a diverse library of analogs by modifying the sesquiterpenoid core or the quinone moiety will be essential for establishing structure-activity relationships (SAR).

High-Throughput Screening and Deeper Mechanistic Investigations of Biological Effects

To uncover the full therapeutic potential of this compound, high-throughput screening (HTS) against a wide range of biological targets is necessary. This can rapidly identify potential activities in areas such as oncology, inflammation, and infectious diseases.

Once a promising biological activity is identified, deeper mechanistic investigations will be crucial to understand how this compound exerts its effects at the molecular level. This could involve:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein or pathway that the compound interacts with.

In Vitro and In Vivo Models: Using cell-based assays and animal models to validate the biological activity and to study the compound's efficacy and pharmacological properties.

Structural Biology: Determining the crystal structure of this compound in complex with its biological target can provide detailed insights into the mechanism of action and guide the design of more potent and selective analogs.

Applications of Cheminformatics and Artificial Intelligence in this compound Research

Cheminformatics and artificial intelligence (AI) are poised to revolutionize natural product research. For this compound, these computational tools can be applied in several key areas:

Bioactivity Prediction: Machine learning models can be trained on existing data for similar compounds to predict the potential biological activities of this compound and its designed analogs, helping to prioritize which compounds to synthesize and test. nih.gov

Target Prediction: AI algorithms can analyze the structure of this compound to predict its likely protein targets, providing a starting point for mechanistic studies. nih.gov

Analog Design: Generative AI models can be used to design novel analogs of this compound with improved potency, selectivity, and drug-like properties.

Structural Elucidation: AI can assist in the analysis of complex spectroscopic data to accelerate the process of structure determination. mdpi.com

Q & A

Q. How should researchers document the isolation of this compound to meet journal reproducibility guidelines?

  • Methodological Answer : Include detailed VLC/HPLC gradients, column specifications, and solvent ratios in supplementary materials. Provide raw spectral data (NMR, HRMS) as downloadable files. Cite prior methodologies (e.g., James et al., 1991) for known steps and highlight novel modifications .

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